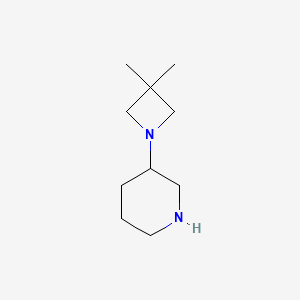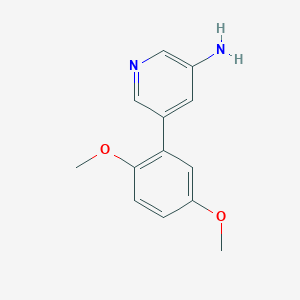
3-(3,3-Dimethylazetidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3,3-Dimethylazetidin-1-yl)piperidine” is a chemical compound with the CAS Number: 1521203-48-4 . It has a molecular weight of 168.28 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C10H20N2/c1-10(2)7-12(8-10)9-4-3-5-11-6-9/h9,11H,3-8H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties were not available in the retrieved data.科学的研究の応用
Medicinal Chemistry and Drug Development
Piperidine derivatives are a cornerstone in the design of new therapeutic agents due to their versatile pharmacological properties. For instance, compounds like trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been identified as potent opioid antagonists, which are crucial for treating gastrointestinal motility disorders (Zimmerman et al., 1994). This highlights the potential of 3-(3,3-Dimethylazetidin-1-yl)piperidine in opioid receptor research and its application in gastrointestinal therapeutics.
Synthetic Chemistry
In synthetic chemistry, piperidine and its derivatives are key intermediates for synthesizing complex molecules. A simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant medicinal chemistry importance, showcases the adaptability of piperidine structures in chemical synthesis (Smaliy et al., 2011). The development of novel synthetic routes for piperidine derivatives opens the door for exploring this compound in various chemical synthesis applications.
Molecular Pharmacology
The exploration of piperidine derivatives in molecular pharmacology is evident in the study of thiophene[3,2-d]pyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (Kang et al., 2017). These findings underscore the potential of piperidine derivatives in developing new antiviral drugs, suggesting a research avenue for this compound in antiviral drug development.
Materials Science
Piperidine derivatives also find applications in materials science, particularly in the development of corrosion inhibitors for metals. Quantum chemical and molecular dynamic simulation studies have shown that piperidine derivatives can effectively inhibit the corrosion of iron, highlighting their potential in protective coatings and materials preservation (Kaya et al., 2016).
Safety and Hazards
将来の方向性
While specific future directions for “3-(3,3-Dimethylazetidin-1-yl)piperidine” are not available, piperidines in general are considered important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
3-(3,3-dimethylazetidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-10(2)7-12(8-10)9-4-3-5-11-6-9/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTJMYQAUWNMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CCCNC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2735225.png)

![2-[4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2735228.png)
![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2735233.png)




![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2735240.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2735242.png)
![2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2735244.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2735246.png)
![2-Methoxyethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2735247.png)
